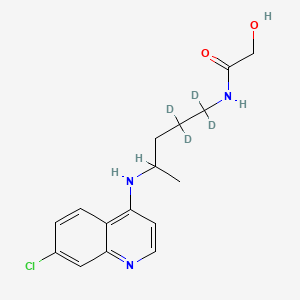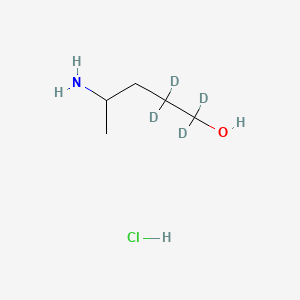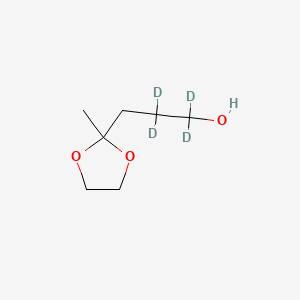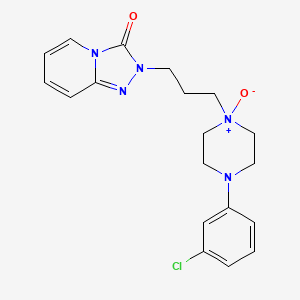
1,1,3,3-Tetraethoxypropane-1,3-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraethoxypropane-1,3-d2 (TEP-d2) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless liquid with a low boiling point and is soluble in organic solvents. In addition, it is non-toxic, non-flammable, and relatively inexpensive. TEP-d2 has been used in a variety of laboratory experiments, including analytical chemistry, organic synthesis, and biochemistry. It has also been found to have potential applications in medicine and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Radiolabeled Compounds : The synthesis of 1,1,3,3-tetraethoxypropane-1,2,3-14C3 from paraldehyde is a notable application. This compound is used to form malondialdehyde-1,2,3-14C3, which has applications in radiolabeling for research purposes (Bienkowski, Tuttle, & Marnett, 1980).
Reduction of Organic Functions : 1,2,3-Trimethoxypropane, which can be derived from glycerol, has been used as a solvent for the reduction of various organic functions. This process involves 1,1,3,3-tetramethyldisiloxane (TMDS) as a hydride source and demonstrates the solvent's utility in organic synthesis (Sutter et al., 2013).
Studies in Analytical Biochemistry : Analytical biochemistry research has used 1,1,3,3-[1,2,3-14C]Tetraethoxypropane to study its hydrolysis and the quantitation of malondialdehyde produced, which has implications in understanding biochemical pathways and reactions (Marnett, Bienkowski, Raban, & Tuttle, 1979).
Conformational Dynamics in Organic Chemistry : Research into the conformational dynamics of related compounds like Tetraisopropylmethane provides insights into the behavior of similar compounds in solution, which is essential for understanding chemical reactions and properties (Anderson et al., 2002).
Reactions with Hydrogen Sulfide Species : The interaction of related compounds such as 1,3-dichloropropene with hydrogen sulfide species in anoxic aqueous solutions has been studied, providing insights into chemical reactions relevant to agriculture and environmental chemistry (Zheng et al., 2006).
Nucleic Acid Reactions : The reaction of 1,1,3,3-tetraethoxypropane with guanosine under acidic conditions has been studied, leading to the formation of diastereomeric residues linked to guanine base. This research is important for understanding DNA-protein interactions and mutagenesis (Seto et al., 1991).
Oligomerization of Hydrosiloxanes : Oligomerization reactions of compounds like 1,3-dihydro-1,1,3,3-tetramethyldisiloxane catalyzed by specific agents have been studied, which is relevant in materials science and polymer chemistry (Chojnowski et al., 2006).
Synthesis of Malondialdehyde Isotopologues : The synthesis of deuterium-labeled 1,1,3,3-tetraethoxypropane, a precursor to malondialdehyde, has applications in studies requiring isotopic labeling, particularly in biological and medical research (Basu & Marnett, 1985).
Propiedades
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNAJYDRSIKJS-DEHFLJNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

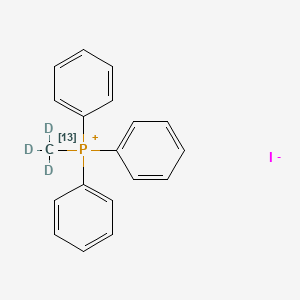
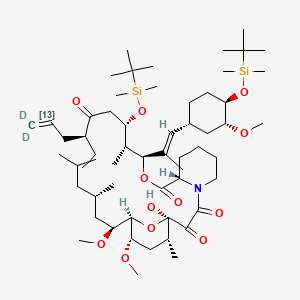

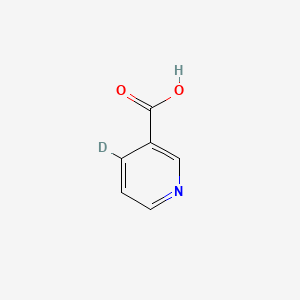
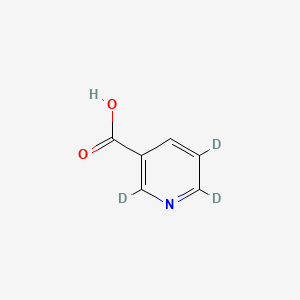

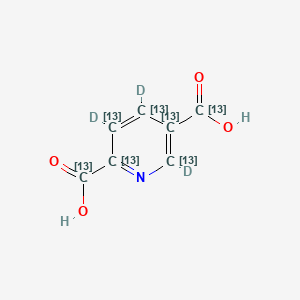
![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
